3-(furan-2-yl)-2-(5-phenyl-1H-1,2,3,4-tetrazol-1-yl)prop-2-enoic acid
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Overview
Description
3-(furan-2-yl)-2-(5-phenyl-1H-1,2,3,4-tetrazol-1-yl)prop-2-enoic acid is an organic compound that features a furan ring, a tetrazole ring, and a propenoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(furan-2-yl)-2-(5-phenyl-1H-1,2,3,4-tetrazol-1-yl)prop-2-enoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.
Synthesis of the Tetrazole Ring: The tetrazole ring is often formed by the reaction of an azide with a nitrile in the presence of a catalyst such as zinc chloride.
Coupling of the Furan and Tetrazole Rings: The furan and tetrazole rings can be coupled through a condensation reaction with an appropriate aldehyde or ketone.
Formation of the Propenoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of more efficient catalysts to increase yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can occur at the propenoic acid moiety, converting it to the corresponding propanoic acid derivative.
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, where the phenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Propanoic acid derivatives.
Substitution: Various substituted tetrazole derivatives depending on the nucleophile used.
Scientific Research Applications
3-(furan-2-yl)-2-(5-phenyl-1H-1,2,3,4-tetrazol-1-yl)prop-2-enoic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: It is investigated for its potential use in the development of organic semiconductors and photovoltaic materials.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its unique structural features.
Industrial Applications: It is explored for its use as a precursor in the synthesis of more complex organic molecules and polymers.
Mechanism of Action
The mechanism of action of 3-(furan-2-yl)-2-(5-phenyl-1H-1,2,3,4-tetrazol-1-yl)prop-2-enoic acid involves its interaction with specific molecular targets such as enzymes and receptors. The furan ring can participate in π-π stacking interactions, while the tetrazole ring can form hydrogen bonds with amino acid residues in the active site of enzymes. The propenoic acid moiety can act as a Michael acceptor, reacting with nucleophilic sites on proteins and other biomolecules.
Comparison with Similar Compounds
Similar Compounds
3-(Furan-2-yl)-2-(1H-tetrazol-5-yl)prop-2-enoic acid: Similar structure but with a different substitution pattern on the tetrazole ring.
3-(Furan-2-yl)-2-(5-methyltetrazol-1-yl)prop-2-enoic acid: Similar structure with a methyl group on the tetrazole ring.
3-(Furan-2-yl)-2-(5-ethyltetrazol-1-yl)prop-2-enoic acid: Similar structure with an ethyl group on the tetrazole ring.
Uniqueness
3-(furan-2-yl)-2-(5-phenyl-1H-1,2,3,4-tetrazol-1-yl)prop-2-enoic acid is unique due to the presence of the phenyl group on the tetrazole ring, which can enhance its binding affinity to certain molecular targets and increase its potential biological activity. The combination of the furan, tetrazole, and propenoic acid moieties also provides a versatile scaffold for further chemical modifications and functionalization.
Properties
IUPAC Name |
3-(furan-2-yl)-2-(5-phenyltetrazol-1-yl)prop-2-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O3/c19-14(20)12(9-11-7-4-8-21-11)18-13(15-16-17-18)10-5-2-1-3-6-10/h1-9H,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVQAGBCKIDNFLC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=NN2C(=CC3=CC=CO3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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